molecular formula C15H15ClN2O2S B2948483 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034554-57-7

2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No. B2948483
CAS RN: 2034554-57-7
M. Wt: 322.81
InChI Key: UUUKOCOHQAYDDZ-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide, also known as ML218, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is involved in various physiological processes such as cognitive function, motor control, and mood regulation.

Mechanism of Action

2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which means that it enhances the receptor's response to its natural ligand, acetylcholine. Specifically, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide binds to a site on the receptor that is distinct from the acetylcholine binding site, causing a conformational change that increases the receptor's affinity for acetylcholine. This results in an overall enhancement of the receptor's signaling activity.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been shown to have a number of biochemical and physiological effects related to its modulation of the M4 muscarinic acetylcholine receptor. For example, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide increases the release of dopamine in the prefrontal cortex, which is thought to contribute to its cognitive enhancing effects. 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide also reduces the activity of inhibitory interneurons in the hippocampus, which may contribute to its effects on learning and memory. In addition, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been shown to have anti-inflammatory effects in microglia, which are immune cells in the brain that are involved in neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide in lab experiments is its high potency and selectivity for the M4 muscarinic acetylcholine receptor. This allows for precise modulation of the receptor's activity without affecting other receptors or signaling pathways. However, one limitation of using 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is its relatively short half-life, which requires frequent dosing in animal models. In addition, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental paradigms.

Future Directions

There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide. One area of interest is the potential therapeutic applications of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the development of more potent and selective M4 receptor modulators based on the structure of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide. Finally, further investigation into the biochemical and physiological effects of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide on the brain and other organ systems may reveal new insights into the role of the M4 receptor in health and disease.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide involves a series of chemical reactions starting from 2-chloro-5-nitropyridine. The nitro group is reduced to an amine, which is then reacted with 2-methoxybenzoyl chloride to form the corresponding amide. The thieno[3,2-c]pyridine ring is then formed through a cyclization reaction with sodium hydride and sulfur. Finally, the carboxamide group is introduced using acetic anhydride and triethylamine. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been primarily studied for its potential applications in neuroscience research. The M4 muscarinic acetylcholine receptor, which is the target of 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide, is known to be involved in various cognitive processes such as attention, learning, and memory. Therefore, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been used to investigate the role of the M4 receptor in these processes. For example, 2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide has been shown to enhance cognitive flexibility and working memory in animal models, suggesting that the M4 receptor may be a potential target for cognitive enhancement drugs.

properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-20-12-5-3-2-4-11(12)17-15(19)18-7-6-13-10(9-18)8-14(16)21-13/h2-5,8H,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUKOCOHQAYDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

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